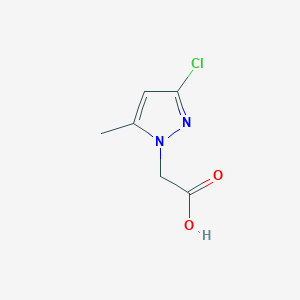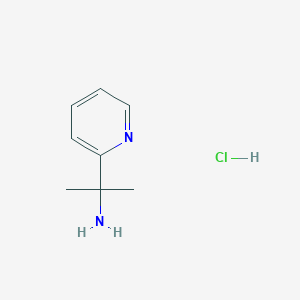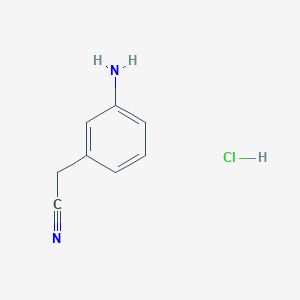![molecular formula C8H14N2O2 B11914842 Methyl [1,3'-biazetidine]-3-carboxylate CAS No. 1131594-83-6](/img/structure/B11914842.png)
Methyl [1,3'-biazetidine]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthyl [1,3’-biazétidine]-3-carboxylate est un composé hétérocyclique comportant un cycle azétidine à quatre chaînons
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du méthyl [1,3’-biazétidine]-3-carboxylate implique généralement l’addition aza-Michael d’hétérocycles NH avec des acétates de méthyle 2-(azétidin-3-ylidène) . La matière première, l’acétate de (N-Boc-azétidin-3-ylidène), est obtenue à partir de la (N-Boc)azétidine-3-one par une réaction de Horner–Wadsworth–Emmons catalysée par la DBU. Cet intermédiaire est ensuite soumis à une addition aza-Michael avec des hétérocycles NH pour donner le composé cible .
Méthodes de production industrielle
Les méthodes de production industrielle du méthyl [1,3’-biazétidine]-3-carboxylate ne sont pas bien documentées dans la littérature. les voies synthétiques utilisées en laboratoire peuvent être mises à l’échelle pour des applications industrielles, impliquant des conditions de réaction et des catalyseurs similaires.
Analyse Des Réactions Chimiques
Types de réactions
Le méthyl [1,3’-biazétidine]-3-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent produire des amines ou d’autres dérivés réduits.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le cycle azétidine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l’oxydation, les agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction et les nucléophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation donne généralement des acides carboxyliques, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Le méthyl [1,3’-biazétidine]-3-carboxylate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.
Biologie : La structure unique du composé en fait un candidat pour l’étude des interactions enzymatiques et des voies biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés chimiques et physiques spécifiques.
Applications De Recherche Scientifique
Methyl [1,3’-biazetidine]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
Le mécanisme d’action du méthyl [1,3’-biazétidine]-3-carboxylate implique son interaction avec des cibles et des voies moléculaires. Le cycle azétidine du composé peut interagir avec les enzymes et les récepteurs, influençant divers processus biologiques. Les cibles et les voies moléculaires exactes dépendent de l’application et du contexte spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Azétidine : Un composé cyclique à quatre chaînons plus simple présentant une réactivité similaire mais dépourvu du groupe carboxylate.
Propriétés
Numéro CAS |
1131594-83-6 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
methyl 1-(azetidin-3-yl)azetidine-3-carboxylate |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)6-4-10(5-6)7-2-9-3-7/h6-7,9H,2-5H2,1H3 |
Clé InChI |
IREUKINWQIFJHT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CN(C1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


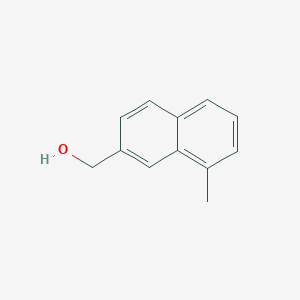
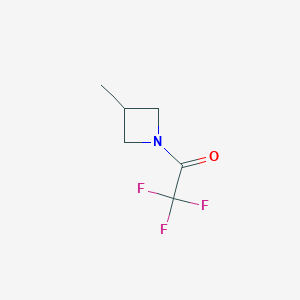

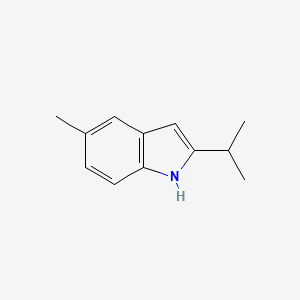

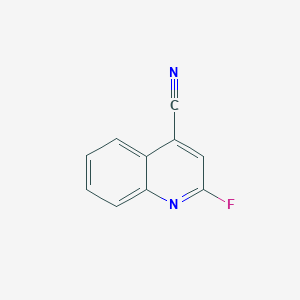
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)


